molecular formula C20H18ClFN4OS B11250107 3-(5-((2-chloro-6-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-((2-chloro-6-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11250107
M. Wt: 416.9 g/mol
InChI Key: UGDXMUXFLXPGNZ-UHFFFAOYSA-N
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Description

3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Chlorofluorophenyl Group: This step often involves a nucleophilic substitution reaction where the chlorofluorophenyl group is introduced using reagents like chlorofluorobenzene.

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Final Assembly: The final compound is assembled by linking the triazole and indole moieties through appropriate coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry

    Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides or herbicides.

    Polymers: Its incorporation into polymeric materials can impart unique properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE: Shares the chlorofluorophenyl group but differs in the core structure.

    2-CHLORO-6-FLUOROANISOLE: Contains the chlorofluorophenyl group but lacks the triazole and indole moieties.

Uniqueness

    Structural Complexity:

    Versatility: Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClFN4OS

Molecular Weight

416.9 g/mol

IUPAC Name

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H18ClFN4OS/c1-27-10-9-26-19(14-11-23-18-8-3-2-5-13(14)18)24-25-20(26)28-12-15-16(21)6-4-7-17(15)22/h2-8,11,23H,9-10,12H2,1H3

InChI Key

UGDXMUXFLXPGNZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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